1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE

Lipophilicity ADME Medicinal Chemistry

Generic substitution of this C3-ethynyl regioisomer with C4 or C5 variants invalidates experiments due to altered electronic profiles and LogP/TPSA shifts. This exact isomer (CAS 2445784-97-2) provides: - Defined CuAAC reactivity: Terminal alkyne at C3 enables predictable 1,3- or 1,3,5-triazole formation. - CNS-relevant properties: LogP ~1.59, TPSA 17.8 Ų for permeability. - Orthogonal handles: Ethynyl for Sonogashira, cyclobutyl for ring functionalization. Procure verified 3-ethynyl isomer to ensure reproducibility.

Molecular Formula C9H10N2
Molecular Weight 146.193
CAS No. 2445784-97-2
Cat. No. B2943213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-CYCLOBUTYL-3-ETHYNYL-1H-PYRAZOLE
CAS2445784-97-2
Molecular FormulaC9H10N2
Molecular Weight146.193
Structural Identifiers
SMILESC#CC1=NN(C=C1)C2CCC2
InChIInChI=1S/C9H10N2/c1-2-8-6-7-11(10-8)9-4-3-5-9/h1,6-7,9H,3-5H2
InChIKeyRCPONANYWWPLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-3-ethynyl-1H-pyrazole Chemical Identity & Profile


1-Cyclobutyl-3-ethynyl-1H-pyrazole (CAS 2445784-97-2) is a heterocyclic small molecule with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . The compound features a pyrazole core bearing a cyclobutyl substituent at the N1 position and an ethynyl group at the C3 position, as defined by its SMILES string C#Cc1ccn(C2CCC2)n1 . It is currently offered as a research chemical by multiple vendors with reported purities of ≥95% or 98% . Predicted physicochemical parameters, including a boiling point of 261.25±13.00 °C at 760 Torr, a density of 1.084±0.14 g/cm³ at 25 °C, and a pKa of 0.856±0.10, are available from database compilations . The compound is listed in PubChemLite with two associated patent documents but zero literature citations, indicating it is an early-stage or niche chemical probe with limited published characterization [1].

Regioisomer-specific pyrazole probe
Click chemistry building block (C3-alkyne)
Early-stage medicinal chemistry scaffold

Why Regioisomers Cannot Replace This Pyrazole


Generic substitution of 1-cyclobutyl-3-ethynyl-1H-pyrazole with its close positional isomers—specifically the 4-ethynyl and 5-ethynyl regioisomers—is not scientifically valid due to fundamental differences in molecular architecture, physicochemical properties, and synthetic utility. The position of the ethynyl substituent on the pyrazole ring dictates the compound's electronic distribution, hydrogen-bonding capacity, and reactivity in click chemistry applications . For instance, the C3 position of the pyrazole ring is adjacent to the N2 nitrogen, which influences the acidity of the ethynyl proton and the compound's ability to act as a dipolarophile or metal-binding ligand. Furthermore, the three isomers exhibit distinct chromatographic retention, melting behavior, and solubility profiles as reflected by their differing LogP and topological polar surface area (TPSA) values [1]. These differences translate into divergent behavior in biological assays, synthetic transformations, and formulation processes. Procurement of an unspecified 'cyclobutyl-ethynyl-pyrazole' without precise regioisomer specification risks experimental failure due to unintended physicochemical or reactivity mismatches. The following evidence items quantify these differentiation points.

Regioisomer mismatch
Replacing with 4- or 5-ethynyl isomer may alter LogP, TPSA, and chromatographic behavior.
Reactivity divergence
Alkyne position may shift CuAAC cycloaddition rates and regioselectivity.
Analytical profile shift
Retention time and spectral fingerprints differ; regioisomer misassignment risks experimental failure.

Differentiation of 1-Cyclobutyl-3-ethynyl-1H-pyrazole from Regioisomers


Lipophilicity and LogP Differentiation

The calculated LogP (partition coefficient) for 1-cyclobutyl-3-ethynyl-1H-pyrazole is 1.5894 , which is distinct from the LogP values of its 4-ethynyl and 5-ethynyl regioisomers. While the exact LogP values for the 4- and 5-ethynyl isomers are not universally standardized, computational predictions and vendor data indicate that the 3-ethynyl substitution pattern yields a moderate lipophilicity profile that balances aqueous solubility and membrane permeability differently than the 4- or 5-substituted analogs [1]. This difference is critical in drug discovery campaigns where minor changes in LogP (±0.3 units) can alter compound promiscuity, off-target binding, and pharmacokinetic behavior. Procurement of the 3-ethynyl isomer ensures the intended lipophilicity profile, avoiding the unintended consequences of using a mis-specified isomer.

LogP Difference
Context-dependent
LogP = 1.5894
Supports lipophilicity profile review
Predicted value; verify isomer identity
Lipophilicity ADME Medicinal Chemistry Regioisomer Differentiation

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) of 1-cyclobutyl-3-ethynyl-1H-pyrazole is 17.82 Ų . This value is a critical parameter in predicting oral bioavailability and blood-brain barrier penetration, with compounds having TPSA < 140 Ų generally considered to have favorable permeability. While all three regioisomers share the same molecular formula, the spatial arrangement of the nitrogen atoms and the ethynyl group results in subtle but measurable differences in TPSA. The 3-ethynyl isomer's specific TPSA value informs its potential as a CNS-penetrant scaffold, whereas the 4- and 5-ethynyl isomers may exhibit slightly altered TPSA values due to differences in nitrogen accessibility. This metric serves as a quantitative filter in early-stage drug discovery and should be verified upon procurement to ensure the intended physicochemical space is maintained.

TPSA Value
Context-dependent
17.82 Ų
Informs permeability screening context
Predicted; may differ by regioisomer
TPSA Drug-likeness Medicinal Chemistry Regioisomer Differentiation

Acidity (pKa) and Reactivity

The predicted acid dissociation constant (pKa) of 1-cyclobutyl-3-ethynyl-1H-pyrazole is 0.856 ± 0.10 . This extremely low pKa indicates that the compound is a very weak base and remains essentially unprotonated under physiological pH conditions. The position of the ethynyl group at C3, adjacent to the N2 nitrogen, influences the electron density on the pyrazole ring and contributes to this low pKa. In contrast, the 5-ethynyl isomer would have the ethynyl group adjacent to the N1 nitrogen, potentially altering the pKa and thus its behavior in acid-base extractions, salt formation, and click chemistry reactions where copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates can be influenced by the electronic environment of the alkyne. The distinct pKa value serves as a quantitative handle for quality control and for predicting the compound's behavior in synthetic transformations.

pKa Comparison
Class-level
3-ethynyl: 0.856 ± 0.10 | 5-ethynyl: predicted higher
Electronic environment affects reactivity
Predicted; class-level inference
pKa Click Chemistry Reactivity Regioisomer Differentiation

Click Chemistry Utility: Terminal Alkyne Handle

The terminal ethynyl group at the C3 position of 1-cyclobutyl-3-ethynyl-1H-pyrazole is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations [1]. This functionality enables the compound to serve as a modular building block for the construction of bioconjugates, molecular probes, and functionalized materials. While all three regioisomers possess a terminal alkyne, the C3 position in pyrazoles is known to exhibit distinct reactivity and regioselectivity in dipolar cycloaddition reactions compared to the C4 or C5 positions due to differences in electron density and steric accessibility [2]. For example, 1,3-disubstituted pyrazoles are often synthesized regioselectively via cycloaddition of alkynes with diazo compounds or nitrilimines, and the 3-ethynyl isomer may serve as a specific substrate for inverse-demand cycloaddition reactions. Procurement of the correct regioisomer is therefore essential for achieving the desired reaction outcome and product distribution.

CuAAC Reactivity
Class-level
C3-alkyne handle for cycloaddition
Regioisomer determines reaction outcome
Literature indicates position-dependent reactivity
Click Chemistry Bioorthogonal Chemistry Chemical Biology CuAAC

Application Scenarios for 1-Cyclobutyl-3-ethynyl-1H-pyrazole


Click Chemistry Building Block for Bioconjugation

The terminal alkyne at the C3 position of 1-cyclobutyl-3-ethynyl-1H-pyrazole makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry reactions. Researchers developing novel bioconjugates, activity-based probes, or functionalized materials require precise control over the alkyne's electronic environment to ensure efficient and regioselective cycloaddition. The 3-ethynyl isomer offers a specific reactivity profile that differs from the 4- and 5-ethynyl isomers, enabling the construction of 1,3,4- or 1,3,5-trisubstituted pyrazole scaffolds with predictable stereochemistry [1]. Procurement of the verified 3-ethynyl isomer is essential for achieving the desired product in these applications.

Early-Stage Drug Discovery Screening

With a calculated LogP of 1.5894 and TPSA of 17.82 Ų , 1-cyclobutyl-3-ethynyl-1H-pyrazole occupies a favorable region of physicochemical space for central nervous system (CNS) drug discovery. The compound's low TPSA suggests good passive permeability, while its moderate lipophilicity balances solubility and target engagement. Medicinal chemists seeking to explore pyrazole-based scaffolds for CNS targets should specify this exact regioisomer, as the 4- and 5-ethynyl isomers may exhibit slightly different LogP and TPSA values that could shift the compound outside the desired property range. This quantitative differentiation enables informed library design and lead optimization decisions.

Scaffold Diversification via Regioselective Functionalization

The cyclobutyl group at N1 and ethynyl group at C3 provide two orthogonal handles for further synthetic elaboration. The ethynyl moiety can be used in Sonogashira cross-coupling reactions to introduce aryl or heteroaryl groups, while the cyclobutyl ring may undergo ring-opening or functionalization under specific conditions. The 3-ethynyl substitution pattern directs the electronic effects of the pyrazole ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution or metalation reactions. Researchers engaged in diversity-oriented synthesis or scaffold hopping should procure the 3-ethynyl isomer to ensure predictable outcomes in these transformations.

Reference Standard for Regioisomer Identification

Due to the lack of commercial availability of the 4-ethynyl and 5-ethynyl isomers from many major vendors, 1-cyclobutyl-3-ethynyl-1H-pyrazole (CAS 2445784-97-2) serves as a critical reference standard for developing analytical methods to distinguish pyrazole regioisomers. Its distinct chromatographic retention time, mass spectral fragmentation pattern, and NMR chemical shifts provide a benchmark for identifying and quantifying the 3-ethynyl isomer in complex mixtures or reaction crudes. Analytical chemists and QC laboratories can use this compound to validate HPLC, LC-MS, or NMR methods for regioisomer purity assessment, ensuring that synthetic processes yield the intended product .

Application
Selection Property
Validation Focus
Click chemistry bioconjugation
Alkyne position-dependent reactivity
CuAAC efficiency and regioselectivity
CNS drug discovery screening
Physicochemical profile (LogP/TPSA)
Permeability and drug-likeness parameters
Scaffold diversification
Regioselective functionalization handles
Cross-coupling and derivatization outcomes
Regioisomer reference standard
Distinct analytical signature
HPLC/LC-MS method validation for isomer purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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